Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a tert-butyl ester, difluorinated indane, and a piperidine ring. Such structural features make it an interesting subject for various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving an indane derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the difluoro groups: This step usually involves the selective fluorination of the indane ring using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the spirocyclic structure may allow it to bind selectively to certain enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate: can be compared with other spirocyclic compounds and fluorinated organic molecules.
Spiro[indane-2,4’-piperidine] derivatives: These compounds share the spirocyclic core but may differ in functional groups.
Fluorinated indane derivatives: These compounds have similar fluorination patterns but may lack the spirocyclic structure.
Uniqueness
The uniqueness of tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate lies in its combination of a spirocyclic structure with difluorination and a tert-butyl ester group, which can confer unique chemical and biological properties.
This detailed article provides a comprehensive overview of tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H21F2NO3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
tert-butyl 5,6-difluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H21F2NO3/c1-17(2,3)24-16(23)21-6-4-18(5-7-21)10-11-8-13(19)14(20)9-12(11)15(18)22/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
OQPFAXFTVNNNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2=O)F)F |
Origin of Product |
United States |
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